molecular formula C12H14ClN3O B11867638 4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11867638
M. Wt: 251.71 g/mol
InChI Key: ZQWPROZLWBVXHC-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrahydrofuran moiety and the chloro and methyl substituents contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrimidine derivative, the introduction of the tetrahydrofuran moiety can be achieved through nucleophilic substitution reactions. The chloro and methyl groups are introduced via halogenation and alkylation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolo core and exhibit similar biological activities.

    Indole derivatives: Indole-based compounds also have a heterocyclic structure and are known for their diverse biological activities.

    Tetrahydrofuran derivatives: Compounds containing the tetrahydrofuran moiety are studied for their unique chemical properties and applications.

Uniqueness

4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the combination of its substituents and the specific arrangement of its heterocyclic core

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

4-chloro-6-methyl-7-(oxolan-2-ylmethyl)pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H14ClN3O/c1-8-5-10-11(13)14-7-15-12(10)16(8)6-9-3-2-4-17-9/h5,7,9H,2-4,6H2,1H3

InChI Key

ZQWPROZLWBVXHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC3CCCO3)N=CN=C2Cl

Origin of Product

United States

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